molecular formula C8H3BrCl3F3 B1472599 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene CAS No. 1416980-69-2

1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene

Cat. No.: B1472599
CAS No.: 1416980-69-2
M. Wt: 342.4 g/mol
InChI Key: FZGRTMXEEINHDU-UHFFFAOYSA-N
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Description

1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene is an organic compound with the molecular formula C8H6BrF3Cl3. This compound is characterized by the presence of a benzene ring substituted with bromine, trifluoromethyl, and trichloromethyl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene typically involves the bromination of 2,3,5-trichlorobenzene followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The trifluoroethyl group can be introduced using trifluoroethyl iodide under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed depend on the type of reaction. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or alcohol.

Scientific Research Applications

1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoroethyl groups can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,2,2-trifluoroethylbenzene
  • 2,3,5-Trichlorobenzene
  • 1-Bromo-3-(trifluoromethoxy)benzene

Uniqueness

1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene is unique due to the combination of bromine, trifluoroethyl, and trichloromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications.

Properties

IUPAC Name

1-(1-bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl3F3/c9-7(8(13,14)15)4-1-3(10)2-5(11)6(4)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGRTMXEEINHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(F)(F)F)Br)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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